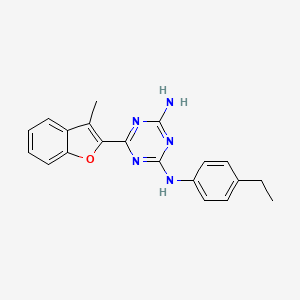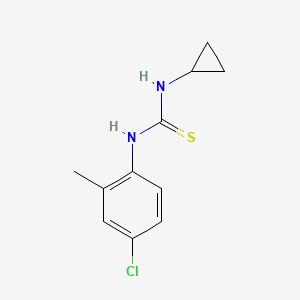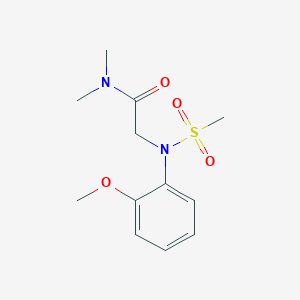
N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15896025 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
CHEMBL5219496 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme LPAAT-beta, where CHEMBL5219496 acts as an inhibitor with an IC50 value of 15 nM . This inhibition affects the enzyme’s activity, leading to downstream effects on lipid metabolism and other related pathways. Additionally, CHEMBL5219496 may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of CHEMBL5219496 on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LPAAT-beta by CHEMBL5219496 can lead to alterations in lipid signaling pathways, affecting cell membrane composition and function . Furthermore, CHEMBL5219496 may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, CHEMBL5219496 exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of LPAAT-beta, which is crucial for lipid metabolism . By binding to the active site of the enzyme, CHEMBL5219496 prevents the enzyme from catalyzing its substrate, leading to a decrease in lipid synthesis. This inhibition can result in changes in cell membrane composition and function, as well as alterations in signaling pathways that depend on lipid intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL5219496 can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that CHEMBL5219496 remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Over extended periods, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term exposure to CHEMBL5219496 in in vitro or in vivo studies has shown sustained effects on cellular function, including alterations in lipid metabolism and cell signaling pathways.
Dosage Effects in Animal Models
The effects of CHEMBL5219496 vary with different dosages in animal models. At lower doses, the compound effectively inhibits LPAAT-beta without causing significant adverse effects . At higher doses, CHEMBL5219496 may exhibit toxic effects, including disruptions in lipid metabolism and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
CHEMBL5219496 is involved in metabolic pathways related to lipid metabolism. The inhibition of LPAAT-beta by CHEMBL5219496 affects the synthesis of phospholipids and other lipid intermediates . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, CHEMBL5219496 may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, CHEMBL5219496 is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, CHEMBL5219496 can accumulate in specific compartments, influencing its localization and activity. The distribution of CHEMBL5219496 within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of CHEMBL5219496 plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, CHEMBL5219496 may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s inhibitory effects on LPAAT-beta and other related enzymes.
特性
IUPAC Name |
2-N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-13-8-10-14(11-9-13)22-20-24-18(23-19(21)25-20)17-12(2)15-6-4-5-7-16(15)26-17/h4-11H,3H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNSDIGYWXNGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5841117.png)

![N-2-adamantyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5841144.png)
![(2E)-3-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5841148.png)
![3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5841154.png)

![2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B5841163.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5841177.png)
![(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B5841178.png)
![6-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5841182.png)


![4-methyl-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5841229.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B5841240.png)
